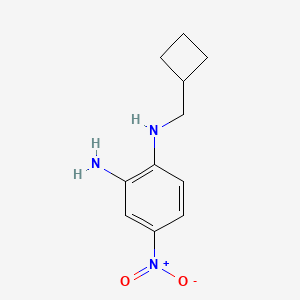
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitro group and two amine groups attached to a benzene ring, with a cyclobutylmethyl group attached to one of the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the nitration of 1-N-(cyclobutylmethyl)benzene-1,2-diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the formation of by-products.
Another synthetic route involves the reduction of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like chlorine gas or sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be compared with other similar compounds, such as:
1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,3-diamine: The position of the amine groups on the benzene ring is different, which can affect the compound’s properties.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene: Contains an additional nitro group, leading to increased reactivity and potential toxicity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a cyclobutylmethyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C11H15N3O2/c12-10-6-9(14(15)16)4-5-11(10)13-7-8-2-1-3-8/h4-6,8,13H,1-3,7,12H2 |
Clave InChI |
VADVOHRROMNUDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


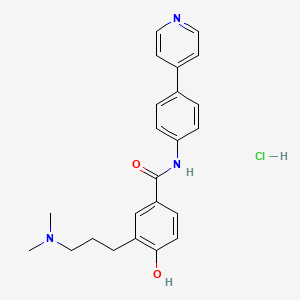


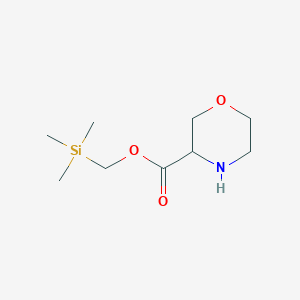
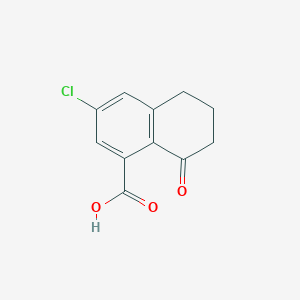
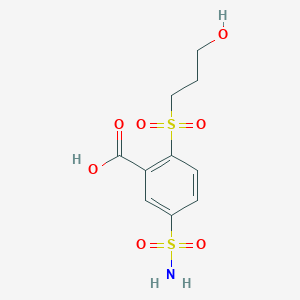
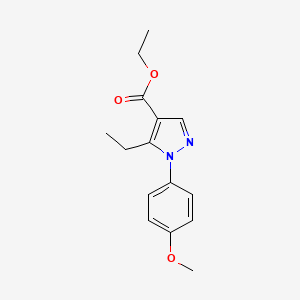
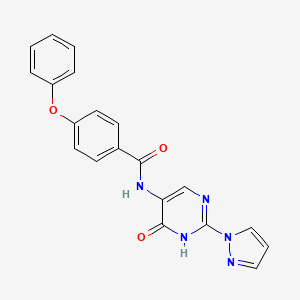
![(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
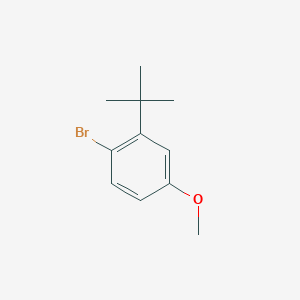
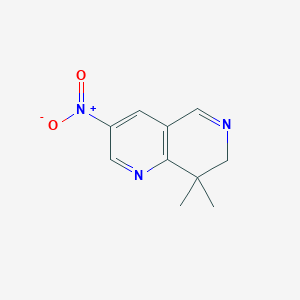
![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
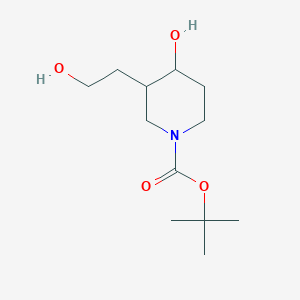
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)
